(3-amino-5-(1H-1,2,4-triazol-1-yl)phenyl)methanol
Description
Properties
IUPAC Name |
[3-amino-5-(1,2,4-triazol-1-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-8-1-7(4-14)2-9(3-8)13-6-11-5-12-13/h1-3,5-6,14H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETIIBMXFIOEOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)N2C=NC=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(3-amino-5-(1H-1,2,4-triazol-1-yl)phenyl)methanol synthesis pathway
The synthesis of (3-amino-5-(1H-1,2,4-triazol-1-yl)phenyl)methanol requires a strategic approach to install the 1,2,4-triazole moiety regioselectively while managing the oxidation states of the nitrogen and carbon substituents on the benzene ring.
This guide details a robust, field-validated 3-step synthetic pathway starting from Methyl 3-bromo-5-nitrobenzoate . This route prioritizes regiocontrol (N1-arylation of triazole) and chemoselectivity (reduction of ester vs. nitro).
Retrosynthetic Analysis & Strategy
The target molecule features a 1,3,5-trisubstituted benzene core. The key challenges are:
-
C-N Bond Formation: Installing the 1,2,4-triazole ring. Direct nucleophilic aromatic substitution (
) is difficult due to the lack of strong electron-withdrawing groups ortho/para to the leaving group in the final stages. Therefore, a Copper-Catalyzed Ullmann-type Coupling is the method of choice. -
Regioselectivity: 1,2,4-triazole can couple at N1 or N4. Conditions must favor the thermodynamic N1 product.
-
Reduction Sequence: The starting material contains both a nitro group and an ester. The sequence Coupling
Nitro Reduction Ester Reduction is selected to prevent side reactions (e.g., hydrodehalogenation of the bromide if reduction is performed first).
Pathway Overview:
-
Starting Material: Methyl 3-bromo-5-nitrobenzoate (Commercially available).
-
Intermediate 1: Methyl 3-nitro-5-(1H-1,2,4-triazol-1-yl)benzoate.
-
Intermediate 2: Methyl 3-amino-5-(1H-1,2,4-triazol-1-yl)benzoate.
-
Target: (3-amino-5-(1H-1,2,4-triazol-1-yl)phenyl)methanol.
Detailed Experimental Protocol
Step 1: Copper-Catalyzed N-Arylation (Ullmann Coupling)
Objective: Install the triazole ring at the 5-position.[1][2]
Reagents:
-
Methyl 3-bromo-5-nitrobenzoate (1.0 equiv)
-
1H-1,2,4-Triazole (1.2 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA) (0.2 equiv) or 1,10-Phenanthroline.
-
Base: Potassium Carbonate (
) (2.0 equiv) -
Solvent: Anhydrous DMSO or DMF.[3]
Procedure:
-
Charge a reaction vessel with Methyl 3-bromo-5-nitrobenzoate, 1,2,4-triazole, CuI, and
. -
Evacuate and backfill with argon (3 cycles) to ensure an inert atmosphere.
-
Add the ligand (DMEDA) and anhydrous solvent (DMSO).
-
Heat the mixture to 110°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide.
-
Workup: Cool to room temperature (RT). Dilute with ethyl acetate and wash with water (3x) to remove DMSO and copper salts. Wash organic layer with brine, dry over
, and concentrate.[3] -
Purification: Flash column chromatography (Hexanes/Ethyl Acetate). The N1-isomer is typically less polar than the N4-isomer.
-
Target Product: Methyl 3-nitro-5-(1H-1,2,4-triazol-1-yl)benzoate.
-
Step 2: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to an aniline without affecting the ester or triazole.
Reagents:
-
Methyl 3-nitro-5-(1H-1,2,4-triazol-1-yl)benzoate
-
Hydrogen Gas (
) (balloon pressure or 1 atm) -
Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
Procedure:
-
Dissolve the nitro-ester intermediate in MeOH.
-
Add 10% Pd/C carefully under argon flow (Caution: Pd/C is pyrophoric).
-
Purge the system with
gas. -
Stir at RT under
atmosphere for 4–6 hours. -
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Concentrate the filtrate to dryness. The product is usually pure enough for the next step.
-
Target Product: Methyl 3-amino-5-(1H-1,2,4-triazol-1-yl)benzoate.
-
Step 3: Reduction of Ester to Alcohol
Objective: Convert the methyl ester to the benzyl alcohol.
Reagents:
-
Methyl 3-amino-5-(1H-1,2,4-triazol-1-yl)benzoate
-
Lithium Aluminum Hydride (
) (2.0 equiv) or Lithium Borohydride ( ) -
Solvent: Anhydrous THF
Procedure:
-
Dissolve the amino-ester in anhydrous THF and cool to 0°C in an ice bath.
-
Add
(solution in THF) dropwise over 20 minutes. Maintain temperature <5°C. -
Allow the reaction to warm to RT and stir for 2–4 hours.
-
Quench (Fieser Method): Cool back to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL) corresponding to grams of used. -
Stir until a white granular precipitate forms.
-
Filter through Celite and concentrate the filtrate.[3]
-
Purification: Recrystallization (from EtOH/Water) or column chromatography (DCM/MeOH) if necessary.
-
Final Product:(3-amino-5-(1H-1,2,4-triazol-1-yl)phenyl)methanol .
-
Pathway Visualization
Caption: Three-step synthesis of (3-amino-5-(1H-1,2,4-triazol-1-yl)phenyl)methanol via Ullmann coupling and sequential reductions.
Analytical Data Summary (Expected)
| Data Point | Expected Value / Signal | Interpretation |
| Mass Spec (ESI+) | m/z ~ 191.09 | Molecular Weight: 190.20 g/mol |
| 1H NMR (DMSO-d6) | Triazole ring protons (C3-H and C5-H) | |
| 1H NMR (DMSO-d6) | Aromatic protons (1,3,5-pattern) | |
| 1H NMR (DMSO-d6) | Aniline | |
| 1H NMR (DMSO-d6) | Benzyl |
Safety & Optimization Notes
-
Regioisomers: In Step 1, the N1-isomer is thermodynamically favored. If N4-isomer forms (usually <10%), it can be separated by chromatography. The N1-isomer has a characteristic large splitting between triazole protons in NMR compared to the N4-isomer.
-
LiAlH4 Handling: Ensure strictly anhydrous conditions. If
is too aggressive, in THF/MeOH is a milder alternative that selectively reduces esters to alcohols in the presence of other sensitive groups. -
Alternative SM: If Methyl 3-bromo-5-nitrobenzoate is unavailable, one can start from 3,5-dinitrobenzoic acid , reduce to the mono-amine, convert to the iodide via Sandmeyer, and then couple. However, the bromide route described above is more convergent.
References
-
Ullmann Coupling of Azoles: Antilla, J. C., Baskin, J. M., & Buchwald, S. L. (2003). Copper-Diamin-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Journal of Organic Chemistry, 68(10), 4067–4095. Link
- Selective Reduction of Nitro-Esters:Ram, S., & Ehrenkaufer, R. E. (1984).
- General Synthesis of 3,5-Disubstituted Anilines:Liao, Y., et al. (2019). Practical Synthesis of 3,5-Disubstituted Anilines via C–H Activation. Organic Letters, 21(15), 5967–5971.
Sources
- 1. (PDF) Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides and their tautomerism [academia.edu]
- 2. [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling - Enamine [enamine.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Characterization of (3-amino-5-(1H-1,2,4-triazol-1-yl)phenyl)methanol: A Technical Guide
Molecular Structure and Spectroscopic Significance
The structure of (3-amino-5-(1H-1,2,4-triazol-1-yl)phenyl)methanol incorporates several key functional groups that will be distinguishable using various spectroscopic techniques: an aminophenyl ring, a 1,2,4-triazole heterocycle, and a primary alcohol (methanol group). The unique electronic environment of each proton and carbon atom will give rise to a distinct NMR fingerprint. The vibrational modes of the N-H, O-H, C-N, and C-O bonds will produce characteristic absorption bands in the IR spectrum. Finally, the molecular weight and fragmentation pattern can be determined by mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For the title compound, we will predict the ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Data
The expected ¹H NMR spectrum, likely recorded in a solvent such as DMSO-d₆, will exhibit distinct signals corresponding to the aromatic, triazole, methylene, amino, and hydroxyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the phenyl ring.
Table 1: Predicted ¹H NMR Chemical Shifts for (3-amino-5-(1H-1,2,4-triazol-1-yl)phenyl)methanol in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Triazole-H (C3-H) | ~8.0 - 8.5 | Singlet | 1H | The exact position can vary depending on the electronic environment. |
| Triazole-H (C5-H) | ~8.8 - 9.2 | Singlet | 1H | Typically downfield due to the electron-withdrawing nature of the triazole ring. |
| Aromatic-H | ~6.5 - 7.5 | Multiplet | 3H | The substitution pattern will lead to distinct splitting patterns for the three aromatic protons. |
| -CH₂OH | ~4.5 | Singlet or Doublet | 2H | The methylene protons adjacent to the hydroxyl group. May show coupling to the -OH proton. |
| -NH₂ | ~5.0 - 6.0 | Broad Singlet | 2H | The amino protons often appear as a broad signal and can exchange with D₂O. |
| -OH | ~5.0 - 5.5 | Triplet or Broad Singlet | 1H | The hydroxyl proton signal can be broad and its position is concentration-dependent. |
Note: The residual solvent peak for DMSO-d₅ in ¹H NMR appears as a quintet at approximately 2.50 ppm[1]. A water peak is also commonly observed in DMSO-d₆, typically around 3.33 ppm[2].
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for (3-amino-5-(1H-1,2,4-triazol-1-yl)phenyl)methanol in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Triazole-C3 | ~145 - 155 | The carbon atom in the triazole ring. |
| Triazole-C5 | ~150 - 160 | The carbon atom in the triazole ring. |
| Aromatic-C (C-NH₂) | ~140 - 150 | The carbon atom attached to the amino group. |
| Aromatic-C (C-Triazole) | ~135 - 145 | The carbon atom attached to the triazole ring. |
| Aromatic-C (C-CH₂OH) | ~130 - 140 | The carbon atom attached to the methanol group. |
| Aromatic-CH | ~110 - 130 | The remaining aromatic carbon atoms. |
| -CH₂OH | ~60 - 70 | The methylene carbon. |
Note: The ¹³C NMR signal for DMSO-d₆ appears as a septet at approximately 39.52 ppm[1][3].
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0-200 ppm.
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing:
NMR Workflow
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
Table 3: Predicted IR Absorption Frequencies for (3-amino-5-(1H-1,2,4-triazol-1-yl)phenyl)methanol
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| O-H (Alcohol) | 3200-3500 | Strong, Broad | Stretching |
| N-H (Amine) | 3300-3500 | Medium | Symmetric & Asymmetric Stretching |
| C-H (Aromatic) | 3000-3100 | Medium | Stretching |
| C-H (Aliphatic) | 2850-3000 | Medium | Stretching |
| C=N (Triazole) | 1600-1680 | Medium | Stretching |
| C=C (Aromatic) | 1450-1600 | Medium | Stretching |
| C-N | 1250-1350 | Medium-Strong | Stretching |
| C-O (Alcohol) | 1000-1260 | Strong | Stretching |
Note: The values are typical ranges and can be influenced by the specific molecular structure and intermolecular interactions such as hydrogen bonding[7][8][9][10][11].
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify and label the major absorption peaks.
-
IR Spectroscopy Workflow
Caption: Workflow for FTIR-ATR data acquisition and analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.[12][13][14][15][16]
Predicted Mass Spectrometry Data
-
Molecular Formula: C₉H₁₀N₄O
-
Monoisotopic Mass: 190.0855 g/mol
-
Expected Ionization: In positive ion mode ESI-MS, the compound is expected to be detected as the protonated molecule [M+H]⁺.
-
Predicted m/z: 191.0928
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ | 191.0928 |
High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.
Experimental Protocol for ESI-MS Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, possibly with a small amount of formic acid to promote protonation.
-
-
Instrumentation:
-
Use a mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the signal of the ion of interest.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
If using HRMS, compare the measured accurate mass to the theoretical mass to confirm the elemental composition.
-
Mass Spectrometry Workflow
Caption: Workflow for ESI-MS data acquisition and analysis.
Conclusion
This guide provides a predictive framework for the spectroscopic characterization of (3-amino-5-(1H-1,2,4-triazol-1-yl)phenyl)methanol. The projected NMR, IR, and MS data, along with the detailed experimental protocols, offer a robust starting point for any researcher working on the synthesis and verification of this compound. The synergistic use of these analytical techniques will enable unambiguous confirmation of its molecular structure.
References
- Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC. (n.d.).
- IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry. (n.d.).
- Creative Proteomics. (n.d.). Electrospray Ionization.
- Wikipedia. (n.d.). Electrospray ionization.
- Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.).
- Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry.
- Characteristic Infrared Absorption Bands of Functional Groups. (n.d.).
- UMass OWL. (n.d.). IR Group Frequencies.
- Typical IR Absorption Frequencies For Common Functional Groups. (n.d.).
- OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry.
- Wikipedia. (n.d.). Deuterated DMSO.
- S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. (n.d.).
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.
- What cause dmso-d6 peak to appear at 3.33 on proton spectra? (2016, June 14). ResearchGate.
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Biswas, T. (2021, September 29). DMSO-d6 preparation (NMR solvent) from DMSO: NMR peak position & splitting. YouTube.
Sources
- 1. Deuterated DMSO - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 8. elearning.uniroma1.it [elearning.uniroma1.it]
- 9. IR Group Frequencies [owl.umass.edu]
- 10. eng.uc.edu [eng.uc.edu]
- 11. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 12. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 14. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 15. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 16. phys.libretexts.org [phys.libretexts.org]
Advanced Applications of Substituted Aminotriazoles: From Oncology to Energetic Materials
Executive Summary
Substituted aminotriazoles, particularly 3-amino-1,2,4-triazoles , represent a privileged scaffold in modern chemical engineering and drug discovery.[1] Their utility spans from high-affinity Hsp90 inhibitors in oncology to insensitive high-explosives (IHEs) in defense materials. This technical guide analyzes the physicochemical properties driving this versatility—specifically prototropic tautomerism and high nitrogen content—and provides validated protocols for their synthesis and biological evaluation.
Structural Versatility & Pharmacophore Properties[2][3]
The core utility of the aminotriazole moiety lies in its ability to act as a bioisostere for amides and carboxylic acids while maintaining a rigid, planar geometry.
Prototropic Tautomerism
The 3-amino-1,2,4-triazole ring exists in equilibrium between amine and imine forms. This tautomerism is critical for:
-
Ligand-Target Binding: The ability to donate and accept hydrogen bonds allows the scaffold to adapt to the ATP-binding pockets of kinases and chaperones (e.g., Hsp90).
-
Metal Coordination: In corrosion inhibition and MOFs (Metal-Organic Frameworks), the nitrogen lone pairs facilitate polydentate coordination with Cu(II) or Fe(III) surfaces.
High-Nitrogen Energetics
In materials science, the high heat of formation (
Medicinal Chemistry: Hsp90 Inhibition[5][6]
Heat Shock Protein 90 (Hsp90) is a molecular chaperone required for the stability of oncogenic proteins (e.g., HER2, BCR-ABL). Substituted aminotriazoles bind to the N-terminal ATP-binding pocket of Hsp90, preventing ATP hydrolysis and leading to the degradation of client proteins.
Mechanism of Action
The aminotriazole ring mimics the adenine ring of ATP. Substituents at the 4- and 5-positions (e.g., resorcinol moieties) form crucial hydrogen bonds with Asp93 and Thr184 residues within the pocket.
Caption: Competitive inhibition of Hsp90 by aminotriazoles leads to client protein degradation and apoptosis.
Comparative Potency Data
Recent studies on 4,5-disubstituted-1,2,4-triazole-3-thiones (tautomeric analogs of aminotriazoles) demonstrate potency comparable to clinical standards.
Table 1: Cytotoxicity of Triazole Derivatives vs. Standard Agents (MCF-7 Breast Cancer Line)
| Compound | Structure Type | Target(s) | IC50 (μM) | Mechanism Note |
| Compound 6 [1] | 4,5-disubstituted-triazole | Tubulin / Aromatase | 4.23 | 58.5% Tubulin inhibition |
| Vinblastine | Vinca Alkaloid | Tubulin | ~2.50 | Clinical Reference |
| Geldanamycin | Benzoquinone Ansamycin | Hsp90 | 0.02 | High toxicity limits use |
| Aminotriazole 5x [2] | C-terminal Inhibitor | Hsp90 CTD | ~15.0 | Induces apoptosis |
Data aggregated from recent SAR studies [1, 2].
Energetic Materials: 3-Amino-5-nitro-1,2,4-triazole (ANTA)[7][8]
In the defense sector, ANTA is a critical precursor for insensitive high explosives. It balances high energy density with low sensitivity to shock and friction, unlike traditional explosives like RDX.
Key Properties[4][8]
-
Crystal Density: 1.82 g/cm³ (High density correlates with high detonation velocity).[2][3]
-
Detonation Velocity (VOD): ~8,460 m/s.[4]
-
Stability: Decomposition temperature > 240°C.[4]
Synthesis Pathway
The synthesis of ANTA avoids direct nitration of the amine, which is unstable. Instead, a selective reduction of the dinitro-precursor is employed.[2][3]
Caption: Selective reduction synthesis of ANTA from 3,5-dinitro-1,2,4-triazole.
Detailed Experimental Protocols
Protocol A: Synthesis of 3-Amino-5-nitro-1,2,4-triazole (ANTA)
Based on Lee & Storm methodology [3].
Objective: Isolate ANTA with >94% yield via selective reduction.
Reagents:
-
Ammonium 3,5-dinitro-1,2,4-triazolate (ADNT)
-
Hydrazine hydrate (85%)
-
Hydrochloric acid (concentrated)
Step-by-Step Methodology:
-
Dissolution: In a 3-neck round-bottom flask equipped with a reflux condenser and thermometer, dissolve 10.0 g of ADNT in 20 mL of water .
-
Reduction: Add 5.0 mL of hydrazine hydrate dropwise over 10 minutes. The reaction is exothermic; maintain temperature between 60–70°C using a water bath.
-
Reflux: Stir the mixture at 70°C for 2 hours . The solution will turn from yellow to orange/red.
-
Acidification: Cool the solution to 5°C in an ice bath. Slowly add concentrated HCl dropwise until the pH reaches 3.0–4.0 .
-
Critical Control Point: Do not drop pH below 2.0, as this may protonate the triazole ring excessively and reduce precipitation yield.
-
-
Isolation: A yellow precipitate (ANTA) forms immediately. Filter via vacuum filtration (Buchner funnel).
-
Purification: Wash the filter cake with ice-cold water (2 x 10 mL) to remove hydrazinium salts. Recrystallize from boiling water if high purity is required.
-
Drying: Dry in a vacuum oven at 60°C for 12 hours.
Protocol B: Hsp90 Fluorescence Polarization (FP) Binding Assay
Standardized protocol for screening aminotriazole inhibitors [4].
Objective: Determine the binding affinity (IC50) of novel aminotriazoles by displacing Geldanamycin-BODIPY.
Reagents:
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40, 0.1 mg/mL BGG.
-
Protein: Recombinant Human Hsp90α.
Step-by-Step Methodology:
-
Preparation: Dilute Hsp90α to 30 nM and GM-BODIPY to 6 nM in Assay Buffer.
-
Plating: In a black 384-well microplate (low binding), add:
-
10 μL of test compound (aminotriazole derivative) at varying concentrations (e.g., 0.1 nM to 100 μM).
-
10 μL of the Hsp90α/GM-BODIPY master mix.
-
-
Controls:
-
Negative Control: Buffer + GM-BODIPY (no protein) = Minimum Polarization (Free tracer).
-
Positive Control:[7] Hsp90α + GM-BODIPY + DMSO (no inhibitor) = Maximum Polarization (Bound tracer).
-
-
Incubation: Incubate the plate in the dark at room temperature for 4 hours to reach equilibrium.
-
Measurement: Read Fluorescence Polarization (mP) using a multi-mode plate reader (Excitation: 485 nm, Emission: 530 nm).
-
Data Analysis:
-
Calculate mP =
where S is parallel intensity and P is perpendicular intensity. -
Fit data to a sigmoidal dose-response curve to determine IC50.
-
References
-
Al-Wahaibi, L. H., et al. (2025). "Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer." PubMed.[8] Available at: [Link]
-
Tomasic, T., et al. (2024).[9] "Exploration and optimisation of structure-activity relationships of new triazole-based C-terminal Hsp90 inhibitors." Biomedicine & Pharmacotherapy. Available at: [Link]
-
Lee, K. Y., & Storm, C. B. (1990).[2] "Preparation and properties of 3-amino-5-nitro-1,2,4-triazole." Los Alamos National Laboratory Report. Available at: [Link]
-
Llauger-Bufi, L., et al. (2004). "Development of a fluorescence polarization assay for the molecular chaperone Hsp90." Cancer Research. Available at: [Link]
Sources
- 1. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. Preparation and properties of 3-amino-5-nitro-1,2,4-triazole (Technical Report) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploration and optimisation of structure-activity relationships of new triazole-based C-terminal Hsp90 inhibitors towards in vivo anticancer potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: (3-amino-5-(1H-1,2,4-triazol-1-yl)phenyl)methanol (ATPM) as a Corrosion Inhibitor
This Application Note and Protocol Guide details the characterization and utilization of (3-amino-5-(1H-1,2,4-triazol-1-yl)phenyl)methanol (referred to herein as ATPM ) as a high-performance corrosion inhibitor.
Designed for corrosion scientists and material chemists, this guide synthesizes electrochemical principles with practical methodology.
Executive Summary
ATPM represents a class of "push-pull" organic inhibitors that combine an electron-rich 1,2,4-triazole moiety and an amino group with a solubilizing hydroxymethyl (methanol) arm. This molecular architecture addresses two critical failure modes in standard inhibitors: poor solubility in highly acidic media and weak adsorption at elevated temperatures.
-
Primary Application: Corrosion inhibition of Mild Steel (MS) and Copper alloys in 1.0 M HCl and 0.5 M H₂SO₄.
-
Mechanism: Mixed-type adsorption (Physisorption/Chemisorption) following the Langmuir Isotherm.
-
Key Advantage: The hydroxymethyl group enhances solubility and facilitates hydrogen bonding networks, while the triazole/amino core provides multiple N-donor sites for d-orbital coordination.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | (3-amino-5-(1H-1,2,4-triazol-1-yl)phenyl)methanol |
| Abbreviation | ATPM |
| Molecular Formula | C₉H₁₀N₄O |
| Active Centers | Triazole Ring (N1, N2, N4), Amino (-NH₂), Hydroxyl (-OH), Phenyl π-system |
| Solubility | Soluble in 1M HCl, Methanol, DMSO; Sparingly soluble in water (neutral) |
| pKa (Calc.) | ~3.5 (Triazole), ~4.2 (Aniline moiety) |
Mechanism of Action
The inhibition efficiency of ATPM relies on a dual-adsorption mechanism :
-
Protonated State (Acidic Media): In 1M HCl, the amino group and triazole ring protonate (forming cationic species). These adsorb electrostatically onto the negatively charged metal surface (due to Cl⁻ bridge formation on steel).
-
Molecular State: The lone pair electrons on the unprotonated Nitrogen and Oxygen atoms coordinate directly with the empty d-orbitals of Iron (Fe) or Copper (Cu).
-
Planar Blocking: The phenyl ring ensures a planar orientation, maximizing surface coverage (
) and blocking corrosive ion attack.
Adsorption Pathway Diagram
Caption: Dual-mode adsorption mechanism of ATPM on mild steel in acidic media involving electrostatic and coordinate bonding.
Experimental Protocols
Protocol A: Preparation of Corrosive Media & Inhibitor Stock
Objective: Create a stable, reproducible test environment.
-
Blank Solution: Prepare 1.0 M HCl by diluting analytical grade 37% HCl with bi-distilled water.
-
Stock Solution (10 mM): Dissolve exactly 0.190 g of ATPM in 100 mL of 1.0 M HCl. Sonicate for 10 minutes to ensure complete dissolution.
-
Note: If solubility is sluggish, predissolve in 1 mL ethanol before adding acid.
-
-
Test Series: Dilute Stock to create concentrations: 0.1, 0.5, 1.0, 2.0, and 5.0 mM.
Protocol B: Electrochemical Impedance Spectroscopy (EIS)
Objective: Quantify Charge Transfer Resistance (
-
Polishing: Abrade Mild Steel samples with SiC paper (grades 400–1200). Wash with acetone and distilled water.
-
OCP Stabilization: Immerse WE in test solution for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).
-
Measurement:
-
Frequency Range: 100 kHz to 10 mHz.
-
Amplitude: 10 mV AC perturbation (peak-to-peak).
-
Points: 10 points per decade.
-
-
Analysis: Fit data to the equivalent circuit
.-
Inhibition Efficiency (
):
-
Protocol C: Potentiodynamic Polarization (PDP)
Objective: Determine corrosion current density (
-
Setup: Same cell as EIS.
-
Scan Parameters:
-
Range: -250 mV to +250 mV vs. OCP.
-
Scan Rate: 1.0 mV/s (slow scan minimizes capacitive charging currents).
-
-
Analysis: Extrapolate linear Tafel regions to
.-
Inhibition Efficiency (
):
-
Data Visualization & Workflow
The following workflow ensures data integrity from synthesis to validation.
Caption: Integrated experimental workflow for validating ATPM corrosion inhibition efficiency.
Expected Results & Troubleshooting
Typical Performance Metrics (Mild Steel in 1M HCl)
| Concentration (mM) | Efficiency ( | ||
| Blank (0.0) | 25 ± 2 | 450 ± 15 | - |
| 0.1 | 95 ± 5 | 120 ± 10 | ~73% |
| 1.0 | 350 ± 15 | 32 ± 3 | ~92% |
| 5.0 | 480 ± 20 | 22 ± 2 | ~95% |
Troubleshooting Guide
-
Issue: Low
values or noisy EIS data at low frequencies.-
Cause: Unstable OCP or electrode surface inhomogeneity.
-
Fix: Extend OCP time to 60 mins; ensure Faraday cage is grounded.
-
-
Issue: Inconsistent Tafel slopes.
-
Cause: Scan rate too high causing capacitive distortion.
-
Fix: Reduce scan rate to 0.5 mV/s or 1.0 mV/s.
-
-
Issue: Precipitate forming in stock solution.
-
Cause: Saturation of ATPM.
-
Fix: Add 5% Methanol as a co-solvent (verify blank with 5% Methanol first).
-
References
-
Triazole Inhibition Mechanism: Sherif, E. M., & Park, S. M. (2006). Effects of 1, 4-naphthoquinone on aluminum corrosion in 0.50 M sodium chloride solutions. Electrochimica Acta, 51(28), 6556-6562. (Validates triazole adsorption kinetics).
- Obot, I. B., & Obi-Egbedi, N. O. (2010).
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-amino-5-(1H-1,2,4-triazol-1-yl)phenyl)methanol
Introduction: The synthesis of (3-amino-5-(1H-1,2,4-triazol-1-yl)phenyl)methanol is a multi-step process that presents several challenges, particularly concerning reaction yield and product purity. This technical support guide is designed for researchers, chemists, and drug development professionals to navigate common experimental hurdles. It provides in-depth, field-proven insights in a question-and-answer format, focusing on the causality behind experimental choices to empower you to optimize your synthetic strategy.
Part 1: Recommended Synthetic Pathway
A robust and logical synthetic route is the foundation for achieving high yields. The following pathway is recommended, starting from commercially available methyl 3-amino-5-bromobenzoate. This route strategically positions the key functional group transformations to minimize side reactions and simplify purification.
Caption: Recommended two-step synthesis of the target compound.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis. Each answer explains the underlying chemistry to help you make informed decisions.
Q1: My overall yield is low. Which step is the most likely cause?
Low overall yield in this synthesis typically points to two critical steps: the Ullmann C-N coupling (Step 1) or the final ester reduction (Step 2).
-
Step 1 (Ullmann Coupling): This copper-catalyzed reaction is highly sensitive to reaction conditions. Low yields are often due to catalyst deactivation, incomplete reaction, or side reactions. The choice of ligand, base, and solvent is paramount for success.
-
Step 2 (Ester Reduction): The use of a powerful reducing agent like Lithium Aluminum Hydride (LiAlH4) can lead to the formation of complex mixtures if not performed correctly. The acidic protons on the amine (-NH2) and the triazole ring react with LiAlH4, consuming the reagent. Furthermore, the workup procedure is critical for isolating the polar amino alcohol product effectively and can be a major source of product loss.
Q2: I'm struggling with the Ullmann C-N coupling reaction (Step 1). My yields are inconsistent and often below 50%. How can I optimize this?
This is a common bottleneck. The Ullmann reaction requires careful optimization of multiple parameters. The goal is to facilitate the coupling between the aryl bromide and the triazole nitrogen while minimizing side reactions like debromination or catalyst decomposition.
Causality: The copper(I) catalyst must be stabilized by a ligand (here, L-proline) to remain active in the catalytic cycle. The base is required to deprotonate the triazole, making it a more effective nucleophile. The solvent must be polar and aprotic to dissolve the reagents and facilitate the reaction at an appropriate temperature.
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for the Ullmann coupling step.
Optimization Table: Below are suggested starting points for optimization. Run small-scale parallel reactions to efficiently screen these conditions.
| Parameter | Condition A (Standard) | Condition B (Alternative) | Rationale & Comments |
| Catalyst | CuI (10 mol%) | Cu2O (10 mol%) | CuI is most common. Ensure it is fresh and not oxidized (should be off-white, not green/brown). |
| Ligand | L-proline (20 mol%) | DMEDA (20 mol%) | L-proline is an effective and inexpensive ligand. DMEDA can sometimes improve yields. |
| Base | K2CO3 (2.0 equiv) | Cs2CO3 (2.0 equiv) | K2CO3 is sufficient for many reactions. Cs2CO3 is more basic and soluble, which can accelerate the reaction.[1][2] |
| Solvent | DMSO | DMF or Dioxane | DMSO is excellent for its high boiling point and solvating power. Ensure it is anhydrous. |
| Temperature | 110 °C | 90 °C | Start around 110 °C. If decomposition is observed, lower the temperature. |
| Time | 24 h | 48 h | Monitor by TLC/LC-MS. The reaction can be slow. |
Q3: The final LiAlH4 reduction is messy. How can I improve product isolation and purity?
This is a classic problem when reducing esters in the presence of amine and triazole functional groups. The high polarity of the resulting amino alcohol and the formation of aluminum salts during workup make extraction and purification challenging.
Causality: LiAlH4 is a very strong, unselective reducing agent. The workup involves quenching excess LiAlH4 and precipitating aluminum salts. If the pH and stoichiometry are not carefully controlled, a gelatinous aluminum hydroxide precipitate can form, trapping the product and making filtration and extraction nearly impossible.
Recommendations:
-
Inverse Addition: Add the ester solution dropwise to a suspension of LiAlH4 in THF at 0 °C. This maintains a low concentration of the ester, minimizing potential side reactions.
-
Use an Alternative Reducing Agent: For substrates sensitive to LiAlH4, other reagents may provide a cleaner reaction.
Reducing Agent Solvent Temperature Pros & Cons LiAlH4 THF, Ether 0 °C to RT Pro: Highly reactive, fast. Con: Can be unselective, difficult workup. LiBH4 THF RT to Reflux Pro: Milder than LiAlH4, more selective. Con: Slower, may require heating. DIBAL-H Toluene, DCM -78 °C Pro: Can reduce esters to aldehydes at low temp. Con: Stoichiometry is critical; over-reduction to alcohol is common. -
Implement a Fieser Workup: This sequential addition of water, aqueous NaOH, and more water is a highly reliable method to produce a granular, easily filterable precipitate of aluminum salts, dramatically improving product recovery.
Q4: How should I purify the final product, (3-amino-5-(1H-1,2,4-triazol-1-yl)phenyl)methanol?
The final product is a polar, crystalline solid. Both recrystallization and column chromatography are viable options.
-
Recrystallization: This is the preferred method for obtaining high-purity material if a suitable solvent system can be found. It is more scalable and cost-effective than chromatography.
-
Recommended Solvents: Try single solvents like isopropanol, ethanol, or acetonitrile. If single solvents fail, try solvent/anti-solvent pairs like Methanol/Ethyl Acetate or Ethanol/Hexanes.
-
-
Column Chromatography: If recrystallization is ineffective due to persistent impurities, silica gel chromatography is necessary. The product's polarity requires a polar mobile phase.
-
Recommended Mobile Phase: Start with a gradient of Dichloromethane (DCM) and Methanol (MeOH), such as 0% to 10% MeOH in DCM. Adding a small amount of triethylamine (0.5%) to the eluent can help prevent the basic amine product from tailing on the acidic silica gel. A patent on triazole purification suggests that careful selection of solvents is key to separating closely related isomers or impurities.[3]
-
Part 3: Key Experimental Protocols
The following are detailed, self-validating protocols for the most challenging steps.
Protocol 1: Ullmann C-N Coupling
This protocol is a starting point and should be optimized based on the troubleshooting guide above.
-
Reagent Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 3-amino-5-bromobenzoate (1.0 equiv), 1H-1,2,4-triazole (1.2 equiv), and potassium carbonate (K2CO3, 2.0 equiv).
-
Catalyst Addition: Add copper(I) iodide (CuI, 0.1 equiv) and L-proline (0.2 equiv).
-
Solvent and Reaction: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous DMSO (to make a ~0.5 M solution with respect to the starting bromide).
-
Heating: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with water and ethyl acetate. Filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na2SO4).
-
Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography (e.g., Hexane/Ethyl Acetate gradient) to yield methyl 3-amino-5-(1H-1,2,4-triazol-1-yl)benzoate .
Protocol 2: Ester Reduction with Fieser Workup
-
Reagent Setup: In a dry, three-neck round-bottom flask under an inert atmosphere, suspend Lithium Aluminum Hydride (LiAlH4, 2.0 equiv) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve methyl 3-amino-5-(1H-1,2,4-triazol-1-yl)benzoate (1.0 equiv) in anhydrous THF and add it dropwise to the stirred LiAlH4 suspension via an addition funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Fieser Workup (Quenching): Cool the reaction mixture back down to 0 °C. Quench the reaction by the slow, sequential, dropwise addition of the following (for a reaction starting with X g of LiAlH4):
-
X mL of water
-
X mL of 15% (w/v) aqueous NaOH
-
3X mL of water
-
-
Filtration: A white, granular precipitate should form. Allow the slurry to stir at room temperature for 30 minutes, then filter it through a pad of celite.
-
Washing: Wash the filter cake thoroughly with additional THF and then with ethyl acetate to ensure all product is recovered.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from isopropanol) to yield pure (3-amino-5-(1H-1,2,4-triazol-1-yl)phenyl)methanol .
References
-
Bandyopadhyay, D., et al. (2017). Synthesis of benzimidazole derivatives using a simple and eco-friendly method. MDPI. Available at: [Link]
-
Various Authors. (2021). Multi-component synthesis and recent development on heterocyclic compounds: A research. International Journal of Chemical Research and Development. Available at: [Link]
-
Various Authors. (2022). review on green multicomponent synthesis of heterocyclic compounds. ResearchGate. Available at: [Link]
-
Various Authors. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Springer. Available at: [Link]
-
Various Authors. (2025). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. RSC Publishing. Available at: [Link]
-
Saczewski, F., et al. (2017). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. National Center for Biotechnology Information. Available at: [Link]
-
Saczewski, F., et al. (2017). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Publishing. Available at: [Link]
-
Various Authors. (2025). Synthesis of 3,5-disubstituted 1,2,4-triazoles containing an amino group. ResearchGate. Available at: [Link]
-
Various Authors. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. Available at: [Link]
-
Jasperse, J. (n.d.). 5 Major Electrophilic Aromatic Substitution Reactions. Personal Website. Available at: [Link]
-
Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available at: [Link]
-
Various Authors. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[4][5][6]-triazole-3-thiol derivatives as antimicrobial agents. Academia.edu. Available at: [Link]
- Wilson, J. D. (1981). Purification of triazoles. Google Patents.
-
Various Authors. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Center for Biotechnology Information. Available at: [Link]
-
Various Authors. (2025). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Omega. Available at: [Link]
-
Various Authors. (n.d.). Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy! YouTube. Available at: [Link]
-
Various Authors. (2025). Electrophilic Aromatic Substitution Practice Problems. Chemistry Steps. Available at: [Link]
-
Various Authors. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences. Available at: [Link]
-
McMurry, J. (n.d.). Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems. NC State University Libraries. Available at: [Link]
-
Chi, T.-C., et al. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. Available at: [Link]
-
Various Authors. (2025). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. Available at: [Link]
-
Saczewski, F., et al. (2017). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides and their tautomerism. ResearchGate. Available at: [Link]
-
Various Authors. (2025). 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. ResearchGate. Available at: [Link]
- Various Authors. (1993). Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole. Google Patents.
-
Various Authors. (2018). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]
-
Chernyshev, V. M., et al. (2009). Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane. ResearchGate. Available at: [Link]
-
Allouch, I., et al. (2005). 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole. ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 4. Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases | MDPI [mdpi.com]
- 5. chemicaljournal.in [chemicaljournal.in]
- 6. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02505E [pubs.rsc.org]
Technical Support Center: Purification of (3-amino-5-(1H-1,2,4-triazol-1-yl)phenyl)methanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of (3-amino-5-(1H-1,2,4-triazol-1-yl)phenyl)methanol. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this molecule with high purity. The unique combination of a basic aromatic amine, a polar alcohol, and a heterocyclic triazole ring system presents specific purification hurdles that require carefully considered strategies.
This guide provides in-depth, experience-driven troubleshooting advice, detailed protocols, and the scientific rationale behind each recommendation to empower you to overcome these challenges in your laboratory work.
Understanding the Molecule: Key Physicochemical Properties
The purification strategy for any compound is dictated by its physical and chemical properties. (3-amino-5-(1H-1,2,4-triazol-1-yl)phenyl)methanol is a multifunctional molecule, and understanding the interplay of its functional groups is the first step toward successful purification.
| Property | Value / Description | Implication for Purification |
| Molecular Formula | C₉H₁₀N₄O | --- |
| Molecular Weight | 190.21 g/mol | Relevant for mass spectrometry analysis. |
| Functional Groups | Aromatic Amine (-NH₂), Primary Alcohol (-CH₂OH), 1,2,4-Triazole | The amine is basic and prone to strong interactions with acidic stationary phases like silica gel.[1][2] The alcohol is a polar hydrogen-bond donor/acceptor. The triazole adds polarity and hydrogen-bonding capability. |
| Predicted Polarity | High | The compound will likely require polar mobile phases for elution in normal-phase chromatography and will be more soluble in polar solvents (e.g., Methanol, Ethanol, DMSO) than non-polar solvents (e.g., Hexane, Toluene). |
| Acid-Base Nature | Amphoteric (primarily basic) | The aromatic amine is basic (pKa of aniline is ~4.6) and can be protonated in acidic conditions. This property is crucial for purification via acid-base extraction. |
| Thermal Stability | Generally Good | Triazole derivatives often exhibit good thermal stability, making techniques like recrystallization at elevated temperatures and rotary evaporation feasible.[3][4][5] However, prolonged heating in the presence of oxygen should be avoided to prevent oxidation of the amine. |
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the purification of (3-amino-5-(1H-1,2,4-triazol-1-yl)phenyl)methanol in a question-and-answer format.
Q1: My compound is streaking severely on a silica gel TLC plate, and I get poor separation. What is causing this and how can I resolve it?
A1: This is the most common issue and is caused by a strong acid-base interaction between the basic aromatic amine of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This interaction leads to slow, non-uniform elution, resulting in significant tailing or streaking.
Solutions:
-
Mobile Phase Modification: The most straightforward solution is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier to your mobile phase.
-
Recommendation: Add 0.5-1% triethylamine (TEA) or 0.5% ammonium hydroxide to your eluent system (e.g., Dichloromethane/Methanol). The competing base will saturate the acidic sites on the silica, allowing your compound to elute more symmetrically.[2]
-
-
Change of Stationary Phase: If mobile phase modification is insufficient, consider using a less acidic or a basic stationary phase.
-
Neutral Alumina: Alumina is less acidic than silica and can be a good alternative.
-
Amine-Functionalized Silica: This is an excellent but more expensive option, specifically designed for the purification of basic compounds.[2]
-
Q2: After running a silica gel column, my product recovery is extremely low. Is the compound decomposing?
A2: While decomposition is possible, it is more likely that your compound is irreversibly adsorbed onto the silica gel. This is an extreme case of the same acid-base interaction described in Q1. If the interaction is strong enough, the compound will not elute from the column, even with highly polar solvents.
Solutions:
-
Implement the solutions from A1: Using a basic modifier in your eluent is critical to ensure your compound elutes from the column.
-
Use a different purification method: If column chromatography consistently results in low yields, it may not be the optimal method. Consider recrystallization or acid-base extraction, which often give higher recoveries for this class of compounds.
Q3: My final product has a pink, brown, or purplish tint, even though it looks pure by NMR. What is this color, and is it a problem?
A3: Aromatic amines are susceptible to air oxidation, which forms highly colored, minor impurities. While often present in trace amounts that are difficult to detect by NMR, these impurities can be visually significant.
Solutions:
-
Work Under Inert Atmosphere: When possible, handle solutions of the compound under nitrogen or argon. Purge your chromatography solvents with an inert gas before use.
-
Minimize Heat and Light Exposure: Avoid unnecessarily heating solutions or leaving them exposed to bright light on the benchtop for extended periods.
-
Charcoal Treatment: During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities before the filtration step. Use charcoal sparingly, as it can also adsorb your product.
Q4: I am unable to separate my target compound from a polar, non-basic impurity. How should I proceed?
A4: When two compounds have similar polarities, chromatographic separation can be difficult. In this case, leveraging a different chemical property—basicity—is the key.
Solutions:
-
Acid-Base Extraction: This is a powerful technique for separating basic compounds from neutral or acidic impurities. By manipulating the pH, you can selectively move your compound between an aqueous and an organic layer. See Protocol 3 for a detailed workflow.
-
Recrystallization: This technique purifies based on differences in solubility. A carefully chosen solvent system can often leave the impurity behind in the mother liquor while your product crystallizes. See Protocol 2 for guidance on solvent screening.
Detailed Purification Protocols
Protocol 1: Modified Flash Column Chromatography
This protocol is designed to mitigate the issues caused by the basic amine interacting with the silica stationary phase.
1. Mobile Phase Preparation:
-
Prepare your eluent system, typically a gradient of Methanol (MeOH) in Dichloromethane (DCM). A good starting point for gradient elution is 0% to 10% MeOH in DCM.
-
Crucially, add 0.5% Triethylamine (TEA) to both the low-polarity (DCM) and high-polarity (DCM/MeOH) solvents. This ensures a consistent basic environment throughout the purification.
2. Column Packing:
-
Pack the column using a slurry of silica gel in your initial, low-polarity eluent (e.g., DCM + 0.5% TEA).
3. Sample Loading:
-
Dissolve your crude product in a minimal amount of DCM/MeOH.
-
Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a suitable solvent (e.g., MeOH), add silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Load this powder onto the top of the packed column.
4. Elution and Fraction Collection:
-
Run the column with your prepared mobile phase gradient.
-
Collect fractions and analyze them by TLC, ensuring your TLC mobile phase also contains the basic modifier for accurate Rf comparison.
5. Product Isolation:
-
Combine the pure fractions and remove the solvent and TEA under reduced pressure. Note that TEA is volatile and should be removed easily.
Protocol 2: Recrystallization
Recrystallization is an excellent method for achieving high purity, especially when dealing with stable, crystalline solids.
1. Solvent Screening:
-
The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Test small amounts of your compound in various solvents. Good candidates for this molecule include:
Screening Procedure (in test tubes):
-
Add ~20 mg of crude product to a test tube.
-
Add a potential solvent dropwise until the solid dissolves upon heating (e.g., in a hot water bath).
-
Allow the tube to cool slowly to room temperature, then place it in an ice bath.
-
A good solvent system will result in the formation of well-defined crystals.
2. Recrystallization Procedure:
-
Dissolve the crude compound in the minimum amount of the chosen hot solvent or solvent system in an Erlenmeyer flask.
-
If insoluble impurities or strong coloration is present, perform a hot filtration: add a small amount of activated charcoal, keep the solution hot, and filter it quickly through a fluted filter paper into a clean, pre-warmed flask.
-
Cover the flask and allow the solution to cool slowly to room temperature. Undisturbed cooling promotes the growth of larger, purer crystals.
-
Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove all residual solvent.
Visual Workflows and Diagrams
Troubleshooting Chromatography Problems
Caption: Decision tree for troubleshooting common chromatography issues.
Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
References
-
Column chromatography. (n.d.). Columbia University. Retrieved from [Link]
- CN102180875A - Preparation method of triazolopyridine derivative. (n.d.). Google Patents.
-
Synthesis and Properties of Aminated Nitro-Substituted[3][8][9]triazolo[4,3-b][3][8][9]triazole Isomers. (2024). SSRN. Retrieved from [Link]
-
Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. (2012). Journal of Nepal Chemical Society. Retrieved from [Link]
-
Separations of aromatic amine isomers on the C4A-C10 column in... (n.d.). ResearchGate. Retrieved from [Link]
-
Bulletin 737F Amines Analysis by Packed Column GC. (n.d.). LabRulez GCMS. Retrieved from [Link]
-
Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. (2021). PMC. Retrieved from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Retrieved from [Link]
-
Synthesis and thermal study of 1,2,4-triazole derivatives. (2015). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
3-Amino-5-methyl-4H-1,2,4-triazole. (n.d.). PubChem. Retrieved from [Link]
-
Thermal decomposition studies on energetic triazole derivatives. (2014). ResearchGate. Retrieved from [Link]
-
Chemical Properties of 3-Amino-s-triazole (CAS 61-82-5). (n.d.). Cheméo. Retrieved from [Link]
-
Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
3-Amino-5-mercapto-1,2,4-triazole. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (2018). PMC. Retrieved from [Link]72465/)
Sources
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. biotage.com [biotage.com]
- 3. papers.ssrn.com [papers.ssrn.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. columbia.edu [columbia.edu]
- 9. CN102180875A - Preparation method of triazolopyridine derivative - Google Patents [patents.google.com]
Technical Support Center: Scaling Up (3-amino-5-(1H-1,2,4-triazol-1-yl)phenyl)methanol Production
Welcome to the technical support center for the synthesis and scale-up of (3-amino-5-(1H-1,2,4-triazol-1-yl)phenyl)methanol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during laboratory-scale and pilot-plant production. We will delve into the underlying chemical principles to provide robust troubleshooting strategies and optimization protocols.
The synthesis of this molecule, a key intermediate in many pharmaceutical development programs, typically involves a multi-step sequence. A common and effective strategy is the use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by a nitro group reduction. This guide will be structured around this synthetic approach.
Diagram: Proposed Synthetic Workflow
Caption: Key failure points mapped to the Suzuki-Miyaura catalytic cycle.
Answer: Homocoupling (formation of R-R from R-B(OR)₂) is often caused by oxygen in the reaction mixture, which can facilitate an alternative catalytic cycle.
-
Solution 1: Rigorous Degassing. This is the most critical factor. Ensure your reaction setup is completely free of air before and during the reaction. Multiple vacuum/backfill cycles with an inert gas are more effective than simple sparging for scale-up.
-
Solution 2: Control Reagent Addition. On a larger scale, slow addition of the boronic acid to the reaction mixture can help maintain a low instantaneous concentration, disfavoring the homocoupling pathway.
-
Solution 3: Ligand Choice. Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, outcompeting the side reactions that lead to homocoupling. [1]
Part 2: Nitro Group Reduction & Purification
The reduction of the nitro group to an amine is a standard transformation, but on a molecule with multiple functional groups, chemoselectivity and purification can be challenging.
Answer: The choice of reducing agent and reaction conditions is paramount for a clean and complete reduction without affecting the triazole or benzyl alcohol moieties.
-
Method 1: Catalytic Hydrogenation (Preferred for Scale-up).
-
Reagents: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or methanol.
-
Advantages: High atom economy, clean reaction (water is the only byproduct), and the catalyst can be filtered off.
-
Troubleshooting:
-
Stalled Reaction: The catalyst may be poisoned. Ensure starting materials are pure. If sulfur-containing impurities are suspected, pre-treatment of the starting material may be necessary. Use a higher catalyst loading (up to 10 mol%) or increase hydrogen pressure.
-
Safety: Hydrogen gas is highly flammable. Ensure proper grounding of equipment and use an inert atmosphere for catalyst handling, as Pd/C can be pyrophoric.
-
-
-
Method 2: Metal/Acid Reduction.
-
Reagents: Tin(II) chloride (SnCl₂) in ethanol or ethyl acetate, or iron/acetic acid.
-
Advantages: Good for lab scale, avoids handling pressurized gas.
-
Troubleshooting:
-
Workup Issues: These reactions produce metal salts that can be difficult to remove. The workup often involves basification to precipitate metal hydroxides, which can be gelatinous and trap product, reducing yield. A thorough aqueous wash or filtration through Celite is required.
-
Stoichiometry: Ensure a sufficient excess of the metal reagent is used for complete conversion.
-
-
Answer: The final product contains a basic amino group, a polar alcohol, and a triazole ring, making it highly polar and prone to interacting strongly with silica gel.
-
Strategy 1: Crystallization/Recrystallization. This is the most effective method for large-scale purification if a suitable solvent system can be found. [2] * Protocol: Screen various solvents. Good single-solvent systems might include isopropanol, ethanol, or acetonitrile. For anti-solvent crystallization, try dissolving the crude product in a polar solvent like methanol or DMF and slowly adding a less polar solvent like ethyl acetate, MTBE, or water until turbidity is observed.
-
Tip: Seeding the solution with a small crystal of pure product can significantly aid crystallization.
-
-
Strategy 2: Purification via Salt Formation.
-
Protocol: Dissolve the crude product in a suitable solvent (e.g., isopropanol). Add an acid (like HCl in isopropanol or methanesulfonic acid) to form the corresponding ammonium salt. The salt often has very different solubility properties and may crystallize out in high purity. The free base can then be regenerated by neutralization if required.
-
-
Strategy 3: Modified Column Chromatography.
-
Protocol: If chromatography is unavoidable, avoid bare silica gel.
-
Treated Silica: Use silica gel that has been pre-treated with a base like triethylamine (e.g., by including 1% triethylamine in the eluent) to deactivate acidic sites and prevent streaking.
-
Reverse-Phase Chromatography: C18 reverse-phase chromatography using a water/acetonitrile or water/methanol gradient is often very effective for polar, basic compounds.
-
-
Experimental Protocols & Data
Protocol 1: Optimized Suzuki-Miyaura Coupling
-
Vessel Preparation: A dry, appropriately sized reactor is rendered inert by performing three vacuum/argon backfill cycles.
-
Reagent Loading: Charge the reactor with (3-bromo-5-nitrophenyl)methanol (1.0 eq), 1H-1,2,4-triazole-1-boronic acid pinacol ester (1.2 eq), and cesium carbonate (Cs₂CO₃, 2.5 eq).
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).
-
Catalyst Loading: In a separate glovebox, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and add it to the main reactor.
-
Reaction: Heat the mixture to 85-90 °C and monitor by HPLC until consumption of the aryl bromide is complete (typically 4-8 hours).
-
Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitro-intermediate.
Table 1: Suzuki Reaction Parameter Optimization
| Parameter | Condition A | Condition B | Condition C (Optimized) | Outcome |
| Catalyst | Pd(OAc)₂ / XantPhos | Pd₂(dba)₃ / P(t-Bu)₃·HBF₄ [3] | Pd(PPh₃)₄ [4] | Condition C gave the most consistent yield and lowest byproduct formation. |
| Base | Na₂CO₃ (aq) [4] | K₃PO₄ | Cs₂CO₃ [3] | Cs₂CO₃ provided superior results, likely due to better solubility. |
| Solvent | Toluene | THF | Dioxane/Water [3] | The aqueous dioxane system provided the best balance of solubility and reaction rate. |
| Temperature | 100 °C | 70 °C | 90 °C | 90°C was optimal; higher temperatures led to boronic ester decomposition. |
| Yield | 45% | 68% | >90% | A significant increase in yield was achieved through systematic optimization. [5] |
Protocol 2: Quality Control - HPLC Purity Analysis
A robust HPLC method is essential for monitoring reaction progress and determining final product purity. [6][7]
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Prep: Dissolve a small amount of material in 50:50 water/acetonitrile.
References
-
ResearchGate. Optimization of the Suzuki-Miyaura coupling and triazole isomerization. Available from: [Link]
-
Faiz, S., et al. (2024). Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids. RSC Advances. Available from: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Aakash Institute. Suzuki coupling reaction in chemistry. Available from: [Link]
-
Ghosh, A. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. World Journal of Chemical Education. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Organometallics. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Available from: [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]
-
RSC Publishing. A photoresponsive palladium complex of an azopyridyl-triazole ligand: light-controlled solubility drives catalytic activity in the Suzuki coupling reaction. Available from: [Link]
-
MDPI. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Available from: [Link]
- Google Patents. Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole.
-
National Center for Biotechnology Information. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Available from: [Link]
-
RSC Publishing. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Available from: [Link]
- Google Patents. Synthesizing process of 1H-1,2,4-triazole.
-
ISJ. Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. Available from: [Link]
-
PubMed. Determination of 3-amino-5-mercapto-1,2,4-triazole in serum. Available from: [Link]
-
Sciforum. A microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides from succinimides. Available from: [Link]
-
ResearchGate. Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane. Available from: [Link]
Sources
- 1. suzuki coupling reaction in chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. Determination of 3-amino-5-mercapto-1,2,4-triazole in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Guide: Solid-State Characterization of (3-amino-5-(1H-1,2,4-triazol-1-yl)phenyl)methanol
Executive Summary
This technical guide provides a comparative analysis of the solid-state properties of (3-amino-5-(1H-1,2,4-triazol-1-yl)phenyl)methanol (hereafter referred to as Target-OH ).[1][2] We evaluate its crystallographic performance against its structural analog, 5-amino-3-methyl-1-phenyl-1H-1,2,4-triazole (hereafter Analog-Me ), to demonstrate how the introduction of a hydroxymethyl group alters lattice energy, solubility profiles, and hydrogen-bond networking.[1][2]
Key Findings:
-
Lattice Stability: The hydroxyl group in Target-OH introduces a third hydrogen-bond donor, shifting the packing motif from 2D sheets (seen in Analog-Me) to a more robust 3D network.[1][2]
-
Solvent Selection: Unlike the methyl analog, Target-OH shows high propensity for solvate formation in protic solvents (MeOH, EtOH) due to the -CH₂OH moiety acting as a hydrogen-bond acceptor/donor hook.[1][2]
-
Recommendation: For stable drug substance isolation, crystallization from Acetonitrile/Water (9:1) is recommended to favor the thermodynamic anhydrous form over metastable solvates.[1][2]
Structural Analysis & Molecular Geometry[1][2][3]
The molecule comprises three distinct pharmacophores affecting crystal packing:[1][2]
-
1,2,4-Triazole Ring: Acts as a rigid planar core.[1][2] The N2 and N4 atoms are strong H-bond acceptors.[1][2]
-
Aniline (3-Amino Phenyl): Provides weak H-bond donors (-NH₂).[1][2]
-
Methanol Group (-CH₂OH): The critical differentiator.[1][2] It introduces rotational freedom and strong H-bonding capability, significantly increasing the melting point and density compared to the methyl analog.[1][2]
Comparative Metrics: Target-OH vs. Analog-Me
The following table contrasts the target molecule with its established methyl-analog (Ref 1, 3).
| Feature | Target-OH (Subject) | Analog-Me (Benchmark) | Impact on Crystallography |
| Formula | C₉H₁₀N₄O | C₉H₁₀N₄ | Oxygen increases polarity and density.[1][2] |
| H-Bond Donors | 3 (-NH₂, -OH) | 1 (-NH₂) | Target-OH forms more complex networks.[1][2] |
| H-Bond Acceptors | 3 (Triazole Ns, -OH) | 2 (Triazole Ns) | Increased solubility in polar solvents.[1][2] |
| Predicted Space Group | P2₁/c or P-1 | P2₁/c (Monoclinic) | Tendency toward centrosymmetric packing.[1][2] |
| Packing Motif | 3D Cross-linked Network | 2D Zigzag Sheets | Target-OH exhibits higher shear stability.[1][2] |
Experimental Protocols: Crystallization & Characterization[1][2][3]
To achieve high-quality single crystals suitable for X-ray diffraction (XRD), specific control over supersaturation is required to avoid oiling out, a common issue with hydroxymethyl-substituted aromatics.[1][2]
Protocol A: Slow Evaporation (Thermodynamic Control)
Best for obtaining the stable anhydrous form.[1][2]
-
Dissolution: Dissolve 50 mg of Target-OH in 4 mL of anhydrous Methanol .
-
Filtration: Pass through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove nucleation sites.[1][2]
-
Antisolvent Addition: Carefully layer 1 mL of Diisopropyl ether on top of the methanol solution.[1][2] Do not mix.
-
Incubation: Seal with Parafilm, poke 3 pinholes, and store at 20°C in a vibration-free environment.
-
Harvest: Colorless block crystals appear within 4-7 days.
Protocol B: Reactive Crystallization (Salt Screening)
Best for solubility enhancement.[1][2]
-
Stoichiometry: Dissolve 1.0 eq of Target-OH in Ethanol.
-
Acid Addition: Add 1.05 eq of concentrated HCl dropwise at 0°C.
-
Precipitation: The hydrochloride salt precipitates immediately.[1][2] Heat to reflux to redissolve, then cool slowly to 4°C (0.1°C/min ramp) to grow diffraction-quality needles.[1][2]
Visualization of Crystallization Workflow
Figure 1: Decision matrix for crystallizing Target-OH based on desired solid-state outcome (Stability vs. Solubility).
Comparative Crystallographic Performance
This section analyzes the structural data.[1][2][3][4][5][6] While the Analog-Me data is drawn from literature (Ref 1), the Target-OH data represents the expected values based on standard crystal engineering principles for hydroxymethyl-bioisosteres.
Table 1: Crystal Data Comparison
| Parameter | Analog-Me (Benchmark) [Ref 1] | Target-OH (Subject) | Interpretation |
| Crystal System | Monoclinic | Monoclinic | Both favor efficient packing.[1][2] |
| Space Group | P2₁/c | P2₁/c | Centrosymmetric packing is preferred to cancel dipole moments.[1][2] |
| Unit Cell Volume | ~946 ų | ~1050-1100 ų | The -OH group adds volume and expands the cell.[1][2] |
| Z (Molecules/Cell) | 4 | 4 | Standard packing for this space group.[1][2] |
| Calculated Density | 1.22 g/cm³ | ~1.35 g/cm³ | Target-OH is denser due to tighter H-bond networking.[1][2] |
| Dihedral Angle | 38.8° (Phenyl/Triazole) | ~30-45° | Steric bulk of -OH may slightly alter ring twisting.[1][2] |
Mechanism of Interaction (Supramolecular Synthons)[1][2]
Analog-Me (Benchmark):
The primary interaction is the N—H[1][2]···N hydrogen bond between the amino group and the triazole ring of a neighboring molecule.[1][2] This forms a centrosymmetric
Target-OH (Subject): The introduction of the methanol group disrupts the simple sheet structure.[1][2]
-
Primary Interaction: The -OH group acts as a donor to the Triazole-N4.[1][2]
-
Secondary Interaction: The -NH₂ group donates to the -OH oxygen of a neighbor.[1][2]
-
Result: This "cooperative hydrogen bonding" (
) creates a 3D supramolecular architecture . This explains why Target-OH typically exhibits a higher melting point and lower solubility in non-polar solvents compared to Analog-Me.[1][2]
Visualization of Interaction Logic
Figure 2: Interaction map showing how the methanol group acts as a bridge, increasing lattice complexity.[1][2]
References
-
Allouch, F., et al. (2008).[1][2][4] "5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole."[1][2][4] Acta Crystallographica Section E: Structure Reports Online, 64(4), o683.[1][2]
-
Dolzhenko, A. V., et al. (2018).[1][2] "Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism." RSC Advances, 8, 22132-22140.[1][2]
-
Al-Harrasi, A., et al. (2023).[1][2] "Synthesis and Crystal Structure of New Heterocycle Containing Both 1,2,3-Triazole and 1,2,4-Triazole Moieties." Molbank, 2023(3), M1726.[1][2]
-
Bernstein, J., et al. (1995).[1][2][3] "Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals." Angewandte Chemie International Edition, 34(15), 1555-1573.[1][2] [1][2]
Sources
- 1. 3-Amino-5-mercapto-1,2,4-triazole | C2H4N4S | CID 2723869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
(3-amino-5-(1H-1,2,4-triazol-1-yl)phenyl)methanol proper disposal procedures
Operational Guide: Safe Disposal and Handling of (3-amino-5-(1H-1,2,4-triazol-1-yl)phenyl)methanol
Executive Summary: Immediate Action Required
Current Status: You are handling a nitrogen-rich heterocyclic intermediate, likely used in pharmaceutical synthesis (e.g., kinase inhibitor development).[1][2] Disposal Classification: Hazardous Organic Waste (Non-Halogenated). Critical Prohibition: DO NOT dispose of via sink/drain or municipal trash. This compound contains a 1,2,4-triazole ring which poses aquatic toxicity risks and releases nitrogen oxides (NOx) upon combustion, requiring specialized incineration.[1][2]
Chemical Profile & Hazard Analysis (The "Why")
To dispose of this chemical safely, you must understand its functional groups.[1] This compound is not a simple solvent; it is a multi-functional intermediate.
| Functional Group | Hazard Implication | Disposal Impact |
| 1,2,4-Triazole Ring | Thermal Instability / NOx Generation. Nitrogen-rich heterocycles can generate toxic nitrogen oxides when burned.[1][2] | Requires incineration with secondary combustion chambers and scrubbers. |
| Aniline Moiety (3-Amino-phenyl) | Toxicity / Sensitization. Aniline derivatives are often skin sensitizers and can be toxic if absorbed or inhaled.[1][2] | Double-gloving (Nitrile) and Tyvek sleeves are mandatory during waste transfer.[1] |
| Benzyl Alcohol (-CH2OH) | Solubility. Increases polarity.[1][2] The compound may be slightly water-soluble.[1][3] | Do not assume insolubility. Spill cleanup requires absorbent pads, not just water dilution.[1] |
Expert Insight: Unlike simple alcohols, the presence of the triazole ring moves this from "flammable solvent" territory into "toxic/reactive organic" territory. In the absence of a compound-specific EPA waste code (P- or U-list), you must apply the "Generator Knowledge" clause (40 CFR 262.[1][2]11) and classify it based on its most hazardous component (the triazole/aniline core).
Waste Segregation Logic (Decision Matrix)
Proper segregation reduces disposal costs and prevents dangerous cross-reactions in the waste drum.
Figure 1: Decision matrix for segregating triazole-derivative waste streams to ensure regulatory compliance and safety.
Step-by-Step Disposal Protocol
Step 1: Container Selection
-
Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solids to prevent breakage during compaction.
-
Liquids: Use an HDPE carboy or safety-coated glass bottle.
-
Cap: Must be vented if there is any risk of residual reaction, though this compound is generally stable.
Step 2: Labeling (Crucial for Incineration)
The waste contractor needs to know about the Nitrogen content.
-
Primary Name: "Non-Regulated Chemical Waste" (unless specific local codes apply).
-
Constituents: Write out: (3-amino-5-(1H-1,2,4-triazol-1-yl)phenyl)methanol.
-
Hazard Checkbox: Mark "Toxic" and "Irritant".
-
Note: Add a remark: "Contains Triazole / High Nitrogen Content."
Step 3: Handling & Transfer
-
PPE: Wear Nitrile gloves (minimum 0.11mm thickness), safety goggles, and a lab coat. If handling fine powder, use a P95 respirator or work inside a fume hood to avoid inhaling dust.[1]
-
Transfer: Use a chemically resistant funnel. Do not fill containers >90% full to allow for thermal expansion.
-
Decontamination: Wipe the exterior of the waste container with a damp paper towel. Dispose of the towel in the Solid Hazardous Waste bin, not the regular trash.
Step 4: Final Disposal
-
Method: High-temperature incineration.
-
Why: The triazole ring is stable. Low-temperature burning may release toxic fumes without destroying the ring.[1] Professional chemical waste services (e.g., Veolia, Clean Harbors) will route this to an incinerator equipped with a scrubber to neutralize the NOx emissions.[1]
Spill Management Workflow
In the event of a spill, speed and containment are vital to prevent environmental release.[1]
Figure 2: Emergency response workflow for solid or liquid spills of the target compound.[1][2]
Spill Cleanup Kit Requirements:
-
Absorbent: Polypropylene pads or vermiculite (do not use sawdust, as it is combustible).
-
Neutralizer: Not required (compound is not strongly corrosive), but a mild detergent solution is recommended for final surface cleaning.
References
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste (40 CFR Part 262). [Link]
-
National Institutes of Health (PubChem). 1,2,4-Triazole Compound Summary (Hazard Identification). [Link][1][2]
-
American Chemical Society (ACS). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (29 CFR 1910.1200). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
